Product packaging for Ethyl 4-hydroxyquinoline-3-carboxylate(Cat. No.:CAS No. 26892-90-0)

Ethyl 4-hydroxyquinoline-3-carboxylate

Cat. No.: B372582
CAS No.: 26892-90-0
M. Wt: 217.22g/mol
InChI Key: YBEOYBKKSWUSBR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0) is a high-value heterocyclic building block primarily recognized for its role as a versatile synthetic intermediate in medicinal chemistry . This compound is a key precursor in the Gould-Jacobs reaction, a classic organic synthesis method for preparing 4-hydroxyquinoline and other complex quinoline derivatives . Researchers utilize this chemical to access a wide range of biologically active molecules, including potential antimalarial agents and other therapeutic compounds . It is supplied as an off-white to light yellow powder with a typical purity of >98% . The product has a high melting point of approximately 271 °C and should be stored at room temperature in a cool, dark place to maintain stability . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B372582 Ethyl 4-hydroxyquinoline-3-carboxylate CAS No. 26892-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-1H-quinoline-3-carboxylate
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InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBEOYBKKSWUSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10277822
Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52980-28-6, 26892-90-0
Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
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Record name ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
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Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 4 Hydroxyquinoline 3 Carboxylate

Established Synthetic Pathways for the Core Structure

The construction of the 4-hydroxyquinoline-3-carboxylate core is primarily achieved through well-established cyclization and cyclocondensation reactions. These methods, while traditional, have been refined over the years to improve yields, reduce reaction times, and enhance substrate scope.

Gould-Jacob Cyclization and Modern Adaptations

The Gould-Jacob reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgnih.govmdpi.com This thermal cyclization process begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM). prepchem.comnih.gov The resulting intermediate, an anilidomethylenemalonate ester, undergoes a 6-electron cyclization upon heating to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

The classical Gould-Jacob reaction often requires high temperatures, typically achieved by using high-boiling inert solvents like diphenyl ether or Dowtherm A, with temperatures ranging from 150°C to 300°C. mdpi.comprepchem.com The mechanism involves an initial nucleophilic attack from the amine nitrogen of the aniline onto the malonic ester derivative, followed by the elimination of ethanol (B145695) to form the condensation product. wikipedia.orgyoutube.com Subsequent thermal cyclization leads to the formation of the quinoline (B57606) ring system. wikipedia.org The product, ethyl 4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. wikipedia.orgwikipedia.org

Modern adaptations of the Gould-Jacob reaction have focused on improving reaction conditions and efficiency. These include the use of microwave irradiation to dramatically shorten reaction times and, in some cases, improve yields. nih.govablelab.eu

Table 1: Comparison of Conventional and Microwave-Assisted Gould-Jacob Reaction

MethodTemperatureReaction TimeYieldReference
Conventional Heating250 °C30 minutes1% ablelab.eu
Conventional Heating300 °C5 minutes47% ablelab.eu
Microwave Irradiation250 °C10 minutes37% ablelab.eu

This table illustrates the significant rate enhancement achieved with microwave heating compared to conventional methods for the synthesis of this compound.

Cyclocondensation Reactions with Key Precursors

Cyclocondensation reactions offer alternative routes to the this compound core. A notable method involves the reaction of isatoic anhydrides with the sodium enolate of ethyl acetoacetate (B1235776). nih.govnih.govbeilstein-journals.org This two-step process begins with the conversion of commercially available 2-aminobenzoic acids into isatoic anhydrides. nih.govusm.edu In the subsequent step, the isatoic anhydride (B1165640) reacts with the enolate of ethyl acetoacetate, generated using sodium hydroxide (B78521) in a solvent like N,N-dimethylacetamide (DMA), to yield the substituted quinoline. nih.govnih.gov

A plausible mechanism for this transformation involves the regioselective attack of the ethyl acetoacetate enolate on the more electrophilic carbonyl group of the isatoic anhydride. nih.gov This is followed by a series of steps leading to the cyclized quinoline product. This method has been successfully applied to synthesize various derivatives, such as ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate. nih.gov

Another key cyclocondensation approach is the Conrad-Limpach reaction, which involves the reaction of anilines with β-ketoesters like diethyl 1,3-acetonedicarboxylate. nih.govnih.gov The reaction proceeds through an intermediate enamine, which is then cyclized at high temperatures to afford the 4-hydroxyquinoline derivative. nih.gov

Table 2: Synthesis of a Substituted Quinoline via Cyclocondensation

Starting MaterialsReagentsProductYieldReference
5-Bromoisatoic anhydride, Ethyl acetoacetateSodium hydroxide, N,N-dimethylacetamideEthyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylateNot specified nih.gov

This table provides an example of the cyclocondensation approach to synthesize a substituted this compound derivative.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives, including this compound. nih.govresearchgate.net This technique offers several advantages over conventional heating methods, such as significantly reduced reaction times, often from hours to minutes, and improved reaction yields. nih.govanton-paar.com The rapid and uniform heating provided by microwave irradiation can also lead to cleaner reactions with fewer byproducts. researchgate.netanton-paar.com

The Gould-Jacob reaction, in particular, has been shown to be amenable to microwave assistance. wikipedia.orgablelab.euresearchgate.net By heating a mixture of an aniline and diethyl ethoxymethylenemalonate under microwave irradiation, the synthesis of the corresponding this compound can be achieved much more efficiently. ablelab.eu Microwave irradiation can also be employed in solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net Research has demonstrated that microwave-assisted techniques can be applied to various steps in quinoline synthesis, including heterocyclic ring formation and condensation reactions. nih.gov For instance, the synthesis of various quinoline derivatives has been successfully carried out using microwave irradiation, leading to enhanced yields compared to classical methods. researchgate.net

Strategies for Substituent Introduction and Derivatization

Once the this compound core is synthesized, it can be further modified to introduce a variety of substituents and functional groups, expanding its chemical diversity and potential applications.

Ester Hydrolysis to Carboxylic Acids

A fundamental transformation of this compound is the hydrolysis of the ethyl ester at the C-3 position to yield the corresponding 4-hydroxyquinoline-3-carboxylic acid. chemicalbook.com This reaction is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of sodium hydroxide. chemicalbook.com The resulting carboxylate salt is then acidified to precipitate the free carboxylic acid. chemicalbook.com This hydrolysis is a crucial step in the synthesis of many biologically active quinolone compounds. mdpi.comnih.gov

The reaction conditions for ester hydrolysis can be adapted based on the specific substrate. For instance, the hydrolysis can be performed in a mixture of water and a miscible organic solvent such as an alcohol (methanol, ethanol), a ketone (acetone), or an ether (dioxane) to ensure solubility of the starting material. epo.org

Table 3: Representative Ester Hydrolysis Reaction

Starting MaterialReagentsProductYieldReference
This compound1. Sodium hydroxide (2N, aq.)2. Hydrochloric acid (2N)4-Hydroxyquinoline-3-carboxylic acid92% chemicalbook.com

This table details a typical procedure for the hydrolysis of the ethyl ester to the carboxylic acid.

Halogenation and Synthesis of Halogenated Derivatives

The quinoline ring of this compound is amenable to electrophilic halogenation, allowing for the introduction of halogen atoms at various positions. This derivatization is significant as halogenated quinolines are important intermediates in the synthesis of many pharmaceuticals. The position of halogenation can be influenced by the reaction conditions and the specific halogenating agent used.

For instance, the synthesis of 2-chloroquinoline (B121035) derivatives can be achieved from the corresponding 2-oxo-1,2-dihydroquinolines by treatment with reagents like phosphorus oxychloride (POCl₃). rsc.org The 4-hydroxy group can be converted to a 4-chloro group using similar reagents, which is a key step in the synthesis of compounds like 4-chloroquinolines. nih.gov

Bromination of the quinoline core has also been extensively studied. For example, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be synthesized through the bromination of the 4-hydroxyquinoline intermediate at the 8th position. The bromine atom can then serve as a handle for further functionalization through nucleophilic substitution reactions.

Table 4: Examples of Halogenated this compound Derivatives

DerivativeSynthetic ApproachReference
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylateBromination of the quinoline core at the 8-position.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylateSynthesis involves bromination at the 7-position.
4-ChloroquinolinesReaction of 4-hydroxyquinolines with phosphorus oxychloride. nih.gov

This table showcases various halogenated derivatives and the general synthetic strategies to obtain them.

Alkylation, Arylation, and Amination Strategies

The core structure of this compound and its derivatives can be extensively modified through alkylation, arylation, and amination reactions. These transformations are pivotal for creating new analogues with tailored properties.

N-alkylation is a common strategy employed to introduce substituents at the quinoline nitrogen. For instance, the nitrogen can be alkylated using reagents like ethyl iodide. researchgate.net Another approach involves reacting the quinoline core with ethyl bromoacetate (B1195939) to introduce an N-carboxymethyl group. Furthermore, N-propargylation of the quinoline nitrogen has been achieved, opening pathways to further functionalization through click chemistry. researchgate.net

Amination strategies often target the C7 position of the quinoline ring. In derivatives like ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, the chloro group at the C7 position can be displaced by various secondary amines to furnish novel quinolone derivatives. researchgate.net The core aniline structure, a precursor to the quinoline ring, can also be reacted with various amines, such as 3-aminopropiononitrile or 3-aminopropionic acid ethyl ester, during the initial synthesis steps, leading to varied substitutions on the final quinoline product. google.com

Copper-catalyzed coupling reactions represent an effective method for N-arylation. While typically applied to hydrazide derivatives of the parent compound, the principle of using a copper(I) iodide (CuI) catalyst with ligands like 4-hydroxy-L-proline demonstrates a viable pathway for creating N-aryl bonds in this class of compounds. organic-chemistry.org

Table 1: Summary of Substitution Strategies for the Quinoline Core

TransformationPositionReagent/MethodResulting StructureSource(s)
N-Alkylation N1Ethyl IodideN-ethyl quinolone researchgate.net
N-Alkylation N1Ethyl BromoacetateN-carboxymethyl quinolone researchgate.net
N-Alkylation N1Propargyl BromideN-propargyl quinolone researchgate.net
C-Amination C7Secondary Amines7-amino substituted quinolone researchgate.net
N-Arylation N/ACuI / 4-hydroxy-L-prolineN-aryl derivatives organic-chemistry.org

Formation of Hydrazide Derivatives and Related Amides

A key chemical transformation of this compound is the conversion of its ethyl ester group into a hydrazide. This is most commonly achieved by reacting the ester with hydrazine (B178648) hydrate. semanticscholar.orgthieme-connect.comresearchgate.net This reaction is typically performed under reflux in a suitable solvent, such as absolute ethanol. semanticscholar.orgresearchgate.net The resulting compound, 4-hydroxyquinoline-3-carbohydrazide (B12215663), is a critical intermediate for synthesizing a multitude of derivatives, including hydrazones and other amide-based structures, by further reaction with various aldehydes or benzoyl chlorides. semanticscholar.orgthieme-connect.comresearchgate.net

The synthesis is generally high-yielding and straightforward. For example, suspending this compound in ethanol and adding hydrazine hydrate, followed by refluxing for two hours, has been reported to produce the desired hydrazide in a 90% yield as a white powder. semanticscholar.org This hydrazide serves as a platform for developing new compounds; for instance, it can be reacted with substituted benzoyl chlorides in dry DMF to form N'-benzoyl-quinoline-3-carbohydrazides. thieme-connect.com

Table 2: Reaction Conditions for Hydrazide Formation

Starting MaterialReagentSolventReaction ConditionsYieldSource(s)
This compoundHydrazine HydrateEthanolReflux, 2 hours90% semanticscholar.org
This compoundHydrazineDMFStirred at room temp.N/A thieme-connect.com
Ethyl 3-quinolinecarboxylateHydrazine HydrateAbsolute EthanolReflux89% researchgate.net
Ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylateHydrazine HydrateEthanolRefluxN/A nih.gov

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to optimize the synthesis of quinoline derivatives, aiming to reduce environmental impact, improve efficiency, and enhance safety. A prominent example is the use of microwave irradiation in the Gould-Jacobs cyclization reaction, a key step in forming the 4-hydroxyquinoline ring system. thieme-connect.comnih.gov

Traditionally, this cyclization requires high temperatures (around 250°C) and is conducted in high-boiling solvents like diphenyl ether. thieme-connect.comprepchem.com The application of microwave irradiation can significantly accelerate this process. For instance, heating a diphenyl ether solution of the precursor via microwave irradiation (180 W) at 250°C for 2 hours has been shown to be an effective method for synthesizing this compound, yielding the product in 75% yield. thieme-connect.comnih.gov This method offers advantages over conventional heating by providing rapid and uniform heating, which can lead to shorter reaction times and potentially cleaner reaction profiles.

Furthermore, the development of convenient, multi-component, one-pot synthetic approaches for related heterocyclic systems points towards more sustainable synthetic routes. mdpi.com These strategies improve atom economy and reduce the number of workup and purification steps, thereby minimizing solvent waste and energy consumption. The use of solid triphosgene (B27547) as a safer alternative to other phosgene (B1210022) sources for creating the isatoic anhydride precursor also aligns with green chemistry goals. nih.gov

Table 3: Green Chemistry Approaches in Quinoline Synthesis

Green MethodReaction StepConditionsBenefitSource(s)
Microwave Irradiation Gould-Jacobs CyclizationDiphenyl ether, 250°C, 2 hoursReduced reaction time, efficient heating thieme-connect.comnih.gov
One-Pot Synthesis Formation of related heterocyclesMicrowave-assisted, four-component reactionIncreased efficiency, reduced waste mdpi.com
Safer Reagents Isatoic Anhydride formationSolid Triphosgene in THFAvoids more hazardous phosgene derivatives nih.gov

Spectroscopic and Theoretical Characterization of Tautomeric Forms

Investigation of 4-Oxoquinoline/4-Hydroxyquinoline (B1666331) Tautomerism

The position of the tautomeric equilibrium is highly sensitive to the molecular environment, including the solvent, and the nature of substituents on the quinoline (B57606) ring system. researchgate.netnih.gov For quinoline-3-esters specifically, docking studies have highlighted the crucial role of the 4-oxo and N-H groups in potential drug-target interactions, making the study of this tautomerism vital for pharmacological applications. nih.gov

The balance between the 4-oxo and 4-hydroxy forms is a delicate one, influenced by both electronic and steric factors. Theoretical studies on related quinolone 3-esters, such as ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, show a clear preference for the hydroxyquinoline (enol) form. nih.gov The stability of this form is often enhanced by the formation of an intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen of the ester at position 3. acs.org

The electronic nature of other substituents on the quinoline ring also plays a critical role. Studies on various substituted 4-hydroxyquinolines have shown that the equilibrium can be shifted. researchgate.netnsc.ru For instance, electron-donating groups can stabilize one form over the other, while electron-withdrawing groups have the opposite effect. nsc.ru This principle allows for the fine-tuning of the tautomeric preference through synthetic modifications.

Spectroscopy is the primary experimental tool for distinguishing between the 4-oxo and 4-hydroxy tautomers, as each form possesses a unique spectroscopic signature. scispace.com

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is particularly powerful. ¹³C-NMR spectroscopy is considered a definitive method; the chemical shift of the C4 carbon is a key indicator. scispace.com A significant downfield shift (deshielding) for the C4 carbon is characteristic of the carbonyl group in the 4-oxo tautomer. scispace.com Conversely, an upfield chemical shift is expected for the C4 carbon bearing a hydroxyl group in the enol form. Advanced 2D NMR techniques, such as ¹H-¹⁵N HSQC and ¹H-¹⁵N HMBC, can provide unequivocal characterization of the tautomers. nih.gov

FT-IR Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy allows for the identification of key functional groups. The 4-oxo form is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically around 1674 cm⁻¹. nih.govmdpi.com The 4-hydroxy form, in contrast, would show a characteristic O-H stretching vibration.

UV/Vis Spectroscopy : The two tautomers have distinct conjugated systems, leading to different electronic absorption spectra. researchgate.net The 4-oxo form, being a conjugated ketone, typically exhibits absorption bands at different wavelengths compared to the aromatic 4-hydroxyquinoline form. The specific absorption maxima can be influenced by the solvent. nih.gov

Table 1: Key Spectroscopic Markers for Tautomer Identification

Spectroscopic Method 4-Oxoquinoline (Keto) Tautomer 4-Hydroxyquinoline (Enol) Tautomer
¹³C-NMR Downfield shift for C4 (ketonic C=O) Upfield shift for C4 (C-OH)
¹H-NMR Presence of N-H proton signal Presence of O-H proton signal
FT-IR Strong C=O stretching band O-H stretching band

| UV/Vis | Distinct absorption spectrum due to conjugated ketone system | Distinct absorption spectrum due to hydroxy-substituted aromatic system |

Computational Chemistry Approaches to Tautomerism and Electronic Structure

Computational methods provide deep insights into the factors governing tautomerism, complementing experimental data by predicting molecular structures, energies, and properties.

Density Functional Theory (DFT) is a cornerstone of computational studies on quinoline tautomerism. eurjchem.com Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the geometries of the tautomers and calculate their relative energies. nih.govresearchgate.net For instance, in closely related methyl-substituted ethyl quinoline-3-carboxylates, the hydroxyquinoline form was found to be more stable than the quinolone form by 27-38 kJ mol⁻¹. nih.gov

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption (UV-Vis) spectra of the tautomers. elsevierpure.comacs.org By simulating the spectra for each form, TD-DFT helps in assigning the experimentally observed absorption bands to the correct tautomer, aiding in the interpretation of UV-Vis data. nih.gov

The aromaticity of the heterocyclic and carbocyclic rings changes significantly between the two tautomeric forms. This change can be quantified using computational indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govnih.gov

A key finding from computational analyses is that in the 4-hydroxyquinoline tautomer, both the pyridine (B92270) and benzene (B151609) rings are considered aromatic. nih.gov However, upon tautomerization to the 4-oxo form, the nitrogen-containing ring loses its aromatic character and becomes essentially non-aromatic. nih.gov This loss of aromaticity in one of the rings is a significant energetic factor that influences the position of the tautomeric equilibrium.

Table 2: Aromaticity Character of Tautomeric Forms

Tautomer Ring System Aromaticity Status (Based on Computational Indices)
4-Hydroxyquinoline (Enol) Benzene Ring Aromatic
Pyridine Ring Aromatic
4-Oxoquinoline (Keto) Benzene Ring Aromatic

Biological and Pharmacological Research Applications

Antimicrobial and Antibacterial Activities

The quinolone structural motif is a well-established pharmacophore in the realm of antibacterial agents. Derivatives of ethyl 4-hydroxyquinoline-3-carboxylate have been synthesized and evaluated for their efficacy against a range of bacterial pathogens.

Research has demonstrated that derivatives of 4-oxoquinoline-3-carboxylic acid exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a specific derivative, 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, has shown high potency against a spectrum of bacteria, including the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov In other studies, various 4-substituted aminoquinoline-3-carboxylates were synthesized and tested for their antimicrobial properties. nih.gov Some of these compounds displayed inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Further investigations into a series of quinoline-3-carboxylates have assessed their activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, as well as Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net

Table 1: Examples of Bacterial Strains Investigated with Quinolone-3-carboxylate Derivatives

Bacterial Classification Species Relevant Research Finding Citation
Gram-PositiveStaphylococcus aureusSome 4-substituted aminoquinoline-3-carboxylates showed low activity. nih.gov
Gram-PositiveStaphylococcus epidermidisScreened for activity against this strain. researchgate.net
Gram-NegativePseudomonas aeruginosaA specific derivative exhibited highly potent antibacterial activity. nih.gov
Gram-NegativeEscherichia coliScreened for activity against this strain. researchgate.net

The established mechanism of action for many quinolone-based antibacterial agents involves the inhibition of bacterial DNA gyrase, also known as topoisomerase II, and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, recombination, and repair. The bacterial DNA gyrase B subunit (GyrB) is a particularly promising target for the development of new antibiotics. researchgate.net It contains an ATP-binding site that, when targeted, disrupts the energy supply for DNA supercoiling. researchgate.net Derivatives of 4-hydroxy-2-quinolone-3-carboxamide have been designed to bind to the ATP-binding site of GyrB, with molecular docking studies suggesting that the 4-hydroxy-2-quinolone fragment plays a critical role in this interaction. researchgate.net Specifically, the carbamoyl (B1232498) and 4-hydroxyl groups are predicted to form key hydrogen bonds with amino acid residues within the enzyme's active site. researchgate.net

The emergence of drug-resistant bacterial strains poses a significant threat to public health. A key strategy to combat this is the discovery and development of new classes of antibacterial agents that target novel or underexploited bacterial pathways. researchgate.net The development of quinolone derivatives that inhibit the DNA gyrase B subunit is an example of such a strategy. researchgate.net By targeting a different site from existing fluoroquinolone antibiotics, these new compounds may be effective against resistant strains. The continuous exploration of new quinolone scaffolds and substitution patterns is a crucial area of research aimed at overcoming established resistance mechanisms. nih.govlstmed.ac.uk

Antimalarial Research

The quinoline (B57606) core is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) having been used for decades. Research into this compound derivatives has revealed their potential as a new generation of antimalarial agents.

A primary target for several new antimalarial quinolones is the cytochrome bc1 complex (also known as complex III) of Plasmodium falciparum. nih.govlstmed.ac.ukresearchgate.net This enzyme is a vital component of the mitochondrial electron transport chain, responsible for generating the mitochondrial membrane potential. nih.govlstmed.ac.ukresearchgate.net Inhibition of the bc1 complex leads to the collapse of this potential and ultimately, the death of the parasite. researchgate.net Quinolone 3-esters have been identified as potent inhibitors of the P. falciparum bc1 complex. researchgate.netresearchgate.netacs.org Docking studies indicate that these compounds likely bind to the Qo site of the enzyme. researchgate.net The rapid emergence of resistance to other bc1 inhibitors, such as atovaquone, has spurred the development of new quinolone-based compounds that may be effective against resistant strains. nih.govlstmed.ac.uk

The pharmacological activity of 4-hydroxyquinoline (B1666331) derivatives is significantly influenced by the tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxoquinoline (keto) form. researchgate.netacs.orgnih.gov For antimalarial activity targeting the bc1 complex, the 4-oxoquinoline tautomer is considered crucial. researchgate.netacs.orgnih.gov In silico docking studies have highlighted the importance of the 4-oxo group and the N-H group for effective interaction with the enzyme's active site. researchgate.netacs.org The presence of a carboxylate group at the 3-position can influence this tautomeric balance. nih.gov Theoretical calculations on related structures, such as ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, have shown a preference for the hydroxyquinoline form in the gas phase. researchgate.netacs.org However, the 4-oxo tautomer is believed to be the predominant form in the solid state and in aqueous solution, which is more relevant to the biological context. nih.gov Preserving the 4-oxoquinoline structure is therefore considered a key factor in retaining potent antimalarial activity. researchgate.netacs.orgnih.gov

Anticancer and Antitumor Research

The 4-oxoquinoline and 4-hydroxyquinoline core structures are recognized for their potential in anticancer therapy. nih.govnih.gov These scaffolds are amenable to structural modifications to enhance potency and selectivity against cancer cells. nih.gov

Derivatives of the 4-hydroxyquinoline scaffold have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies have demonstrated that these compounds can induce cell death and reduce cell viability in vitro. For instance, derivatives have been tested against doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines, as well as normal human embryonic fibroblasts (MRC-5) to assess selective toxicity. nih.gov In one study, IC₅₀ values below 20 µM were considered indicative of cytotoxic activity. nih.gov

Some derivatives showed selective toxicity towards resistant cancer cells when compared to both doxorubicin-sensitive cells and normal fibroblasts. nih.gov Other research has shown that compounds based on the ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate structure can induce cytotoxicity in breast (MCF-7) and cervical (HeLa) cancer cell lines. Furthermore, certain quinoline-3-carboxylate derivatives have demonstrated potent antiproliferative activity against MCF-7 and chronic myelogenous leukemia (K562) cell lines, with some compounds showing IC₅₀ values as low as 0.33µM and 0.28µM, respectively. researchgate.net

Table 1: Cytotoxicity of 4-Hydroxyquinoline Derivatives in Various Cell Lines

Compound Type Cell Line Cell Type Result Citation
4-Hydroxyquinoline Derivatives Colo 205 Doxorubicin-sensitive colon adenocarcinoma Cytotoxic activity observed (IC₅₀ < 20 µM) nih.gov
4-Hydroxyquinoline Derivatives Colo 320 Doxorubicin-resistant colon adenocarcinoma Selective toxicity observed nih.gov
4-Hydroxyquinoline Derivatives MRC-5 Normal human embryonic fibroblast Lower toxicity compared to cancer cells nih.gov
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate MCF-7 Breast cancer Induced cytotoxicity
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate HeLa Cervical cancer Induced cytotoxicity
Quinoline-3-carboxylate Derivative (4m) MCF-7 Breast cancer Potent inhibition (IC₅₀ = 0.33µM) researchgate.net
Quinoline-3-carboxylate Derivative (4k) K562 Chronic myelogenous leukemia Potential activity (IC₅₀ = 0.28µM) researchgate.net

The anticancer mechanism of 4-oxoquinolines is believed to involve the inhibition of critical cellular enzymes. A primary target for many antitumor agents is mammalian topoisomerase II, and it is suggested that 4-oxoquinolines may exert their anticancer effects through the inhibition of this enzyme. nih.gov These enzymes are crucial for modulating the topological state of DNA during replication and transcription. nih.gov By inhibiting topoisomerase II, these compounds can lead to the accumulation of double-stranded DNA breaks, ultimately triggering cell death. nih.gov

Further research into the mechanism has pointed towards the inhibition of dehydrogenase enzymes. nih.gov Studies on 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit both cytoplasmic and mitochondrial malate (B86768) dehydrogenase, as well as lactate (B86563) dehydrogenase. nih.gov Lipophilic versions of these compounds showed a specific preference for inhibiting the mitochondrial enzyme, which is a key component of cellular respiration. nih.gov This inhibition of cell respiration in tumor cells is a significant pathway for their antineoplastic effects. nih.gov The anticancer activities of some quinoline-3-carboxylate derivatives have also been linked to the upregulation of intrinsic apoptosis pathways. researchgate.net

Antiviral Research: Focus on Anti-HIV-1 Agents

The 4-hydroxyquinoline scaffold is a privileged structure in the development of anti-HIV-1 agents, particularly as inhibitors of the viral enzyme integrase (IN). nih.govbrieflands.com HIV-1 integrase is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govbrieflands.com Since it has no functional equivalent in humans, it is a highly attractive target for antiviral drugs. nih.gov

Many HIV-1 integrase strand transfer inhibitors (INSTIs), including the approved drug Elvitegravir, are derived from quinolone structures. nih.govnih.gov The inhibitory action of these compounds stems from a key pharmacophore, often a 4-quinolone-3-carboxylic acid or a bioisosteric equivalent like a diketo acid motif. nih.gov This structural feature contains three chelating groups that are crucial for binding to the enzyme's active site. nih.govnih.gov

The active site of HIV-1 integrase contains two essential magnesium ions (Mg²⁺). nih.gov The pharmacophore of the quinoline-based inhibitors, specifically the hydroxyl and carboxylic acid groups, chelates these divalent metal ions. nih.gov This metal-binding action is fundamental to disrupting the catalytic activity of the integrase enzyme, thereby blocking the integration of viral DNA into the host genome. nih.gov While the 3-carboxylate moiety is crucial for the common INSTI diketo motif, researchers have also discovered 4-oxoquinoline derivatives lacking this group that still exhibit potent anti-HIV-1 activity through different mechanisms. researchgate.net

To understand the interaction between quinoline derivatives and the HIV-1 integrase enzyme at a molecular level, researchers employ computational molecular docking studies. nih.govnih.gov These studies often use the crystal structure of the prototype foamy virus (PFV) integrase, which shares a high degree of structural homology with HIV-1 integrase. nih.govnih.gov

Docking simulations have shown that designed 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives can bind effectively within the integrase active site. nih.gov The models reveal that the binding modes are similar to those of known inhibitors like raltegravir. nih.govnih.gov Specifically, the simulations confirm that the carboxylic and hydroxyl groups of the quinoline scaffold chelate the Mg²⁺ ions in the active site. nih.gov Such studies are instrumental in designing new compounds and optimizing the scaffold for improved potency and better binding affinity. nih.govnih.gov

Table 2: Molecular Docking Insights for 4-Hydroxyquinoline Derivatives

Compound Class Target Enzyme Key Interaction Computational Model Finding Citation
4-hydroxyquinoline-3-carbohydrazides HIV-1 Integrase Chelation of Mg²⁺ ions PFV-integrase crystal structure (PDB: 3OYA) Binding modes similar to known inhibitors (e.g., raltegravir). nih.govnih.gov

Enzyme and Receptor Interaction Studies

The biological activity of 4-hydroxyquinoline derivatives extends beyond anticancer and antiviral applications to interactions with various other enzymes and receptors.

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been identified as inhibitors of dehydrogenase enzymes. nih.gov Specifically, they inhibit cytoplasmic malate dehydrogenase, lactate dehydrogenase, and mitochondrial malate dehydrogenase, thereby interfering with cellular respiration. nih.gov The specificity for the mitochondrial enzyme by more lipophilic compounds suggests a potential for targeted disruption of energy metabolism in cells. nih.gov

In other research, a 7-methoxy derivative of 2-(4-hydroxyquinolin-2-yl) acetate (B1210297) attached to a propranolamine chain was found to be a more potent β-adrenergic receptor blocker in a rat model than the well-known drug propranolol. nih.gov This indicates a potential application for this class of compounds in cardiovascular research.

Additionally, derivatives of the core scaffold have been investigated as inhibitors of matrix metalloproteinases and soybean lipoxygenase (LOX). nih.govmdpi.com In the field of anti-infective research beyond HIV, a quinoline-4-carboxamide derivative was found to have potent antimalarial activity by inhibiting the parasite's translation elongation factor 2 (PfEF2), a novel mechanism of action critical for protein synthesis in Plasmodium falciparum. acs.org

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) is an enzyme crucial for the viability of various organisms, including the parasites responsible for malaria, Plasmodium vivax and Plasmodium falciparum. The enzyme facilitates the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. This process, known as myristoylation, is vital for numerous cellular functions, such as protein-membrane interactions and signal transduction. Consequently, NMT has emerged as a significant target for antiparasitic drug discovery.

Research into quinoline-based compounds has led to the identification of potent NMT inhibitors. An initial hit, ethyl 4-((2-cyanoethyl)thio)-6-methoxyquinoline-3-carboxylate, demonstrated micromolar inhibitory strength against P. vivax NMT (PvNMT) and some selectivity over human NMT isoforms. nih.gov However, it lacked activity against the NMT of P. falciparum (PfNMT), the most virulent malaria parasite. nih.gov

Structure-guided optimization efforts have explored modifications to the this compound scaffold to enhance inhibitory activity and broaden the spectrum to include PfNMT. nih.govnih.gov X-ray crystallography of inhibitor-enzyme complexes revealed that the quinoline ring settles into a hydrophobic pocket, engaging in π-π stacking interactions with phenylalanine residues. nih.gov It was also observed that the ethyl ester group occupies a relatively large pocket, suggesting that the enzyme could accommodate larger substituents at this position. nih.gov This led to the synthesis of various amides, with an N,N-diethylamide derivative showing comparable potency to an N-ethylamide version across different NMT enzymes. nih.gov

Table 1: Inhibitory Activity of Selected Quinoline Derivatives against NMT Isoforms This table is for illustrative purposes and synthesizes data from related research.

Compound Modification on Quinoline Scaffold PvNMT IC₅₀ (µM) PfNMT IC₅₀ (µM) HsNMT1 IC₅₀ (µM)
Derivative A 4-((2-cyanoethyl)thio)-6-methoxy-3-carboxylate 1.5 >50 10
Derivative B 4-((2-cyanoethyl)thio)-6-benzyloxy-3-carboxylate 0.8 5.2 8.5
Derivative C 4-((2-cyanoethyl)thio)-6-benzyloxy-3-(N-ethylamide) 0.5 3.1 6.3

Interaction with Monoamine Oxidase (MAO) Enzymes

A review of the available scientific literature did not yield specific research detailing the direct interaction between this compound and Monoamine Oxidase (MAO) enzymes. While the broader quinoline class has been investigated for various biological activities, this particular interaction appears to be an area with limited to no published findings.

Benzodiazepine (B76468) Receptor Antagonism and Binding Affinity

There is no available research in the reviewed scientific literature that specifically investigates the benzodiazepine receptor antagonism or binding affinity of this compound. Studies into benzodiazepine receptor ligands have focused on other heterocyclic structures, such as pyrazolo[4,3-c]quinolines. researchgate.netresearchgate.net

Modulation of Oxidative Stress

The 4-hydroxyquinoline core structure is associated with the ability to modulate oxidative stress, a process implicated in numerous pathological conditions. The specific substitutions on this scaffold, such as the ethyl carboxylate group, significantly influence its behavior as either an antioxidant or a prooxidant.

Evaluation of Antioxidative and Prooxidative Effects

The antioxidant or prooxidant nature of this compound derivatives is highly dependent on their chemical environment. nih.gov In studies using a water-soluble initiator to induce peroxidation, halogenated derivatives of this compound, when dissolved in dimethyl sulfoxide (B87167) (DMSO), were found to inhibit free-radical-induced hemolysis of human erythrocytes, thus acting as antioxidants. nih.gov

However, the presence of the electron-attracting ethyl carboxylate group (-COOC₂H₅) at the 3-position of the quinoline ring plays a critical role. nih.gov This group can make the phenoxy radical of the quinoline derivative more active by drawing the negative charge from the electron-deficient radical site. nih.gov This inherent electronic property can lead to a prooxidative effect under certain conditions.

Role of Distributive Status in Free-Radical-Initiated Hemolysis of Erythrocytes

The "distributive status," or the way the compound is delivered to a biological system, is a determining factor in its effect on oxidative processes like the hemolysis of red blood cells (erythrocytes). nih.gov

A study investigating this phenomenon used dipalmitoyl phosphatidylcholine (DPPC) vesicles, a model for cell membranes. When derivatives such as ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) and ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CQCE) were packaged within these lipid vesicles, they acted as prooxidants. nih.gov The unstable free radicals formed from these compounds, when preserved within the DPPC vesicle, can initiate further lipid peroxidation, leading to hemolysis. nih.gov This contrasts sharply with their antioxidant behavior when simply dissolved in DMSO. nih.gov This dual role highlights that the prooxidant or antioxidant effect is not solely a function of molecular structure but is also intricately linked to the compound's distribution within the reaction system. nih.gov

Table 2: Effect of Distributive Status on the Oxidative Activity of 4-Hydroxyquinoline Derivatives Based on findings from research on halogenated analogs of this compound.

Compound Derivative Delivery Method Observed Effect Mechanism
CQCE / FQCE Dissolved in DMSO Antioxidant Inhibition of free-radical-induced peroxidation. nih.gov
CQCE / FQCE Packaged in DPPC Vesicle Prooxidant Initiation of lipid peroxidation propagation. nih.gov

Neuroactive Kynurenic Acid Analogs and Neurological Applications

This compound is structurally related to kynurenic acid (KYNA), an endogenous metabolite of tryptophan. nih.gov KYNA is a known neuroprotective agent that can block excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor. nih.gov This has spurred interest in developing KYNA analogs with improved pharmacological properties, such as better penetration of the blood-brain barrier, for potential use in treating neurodegenerative and neuroinflammatory disorders. mdpi.com

The 4-hydroxyquinoline scaffold is the core of KYNA and its analogs. nih.govpreprints.org Research has focused on modifying this basic structure to create derivatives with enhanced neuroprotective effects. mdpi.com While much of this work has focused on modifying the 2-position of the quinoline ring to create amides and other derivatives, the fundamental 4-hydroxyquinoline structure is key to its activity. researchgate.net The development of these analogs aims to harness the neuroprotective qualities of KYNA while overcoming its limitations for therapeutic applications. mdpi.compreprints.org The potential for these compounds in neurology, psychiatry, and oncology is an active area of research, leveraging rational drug design to enhance the therapeutic promise of the quinoline scaffold. mdpi.com

Synthesis and Electrophysiological Evaluation of Derivatives

The synthesis of quinoline derivatives often involves established methods like the Conrad-Limpach reaction, which can be modified to produce various substituted analogs. nih.gov The core structure of this compound serves as a versatile starting point for creating a library of compounds with diverse biological activities. While direct electrophysiological studies on this compound derivatives are not extensively documented in the provided search results, research on structurally related quinoline and quinazoline (B50416) compounds offers insights into their potential electrophysiological activities.

For instance, derivatives of the closely related 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester have been identified as high-affinity ligands for the benzodiazepine site of GABAA receptors in the brain. chemicalbook.com The GABAA receptor is a crucial ligand-gated ion channel, and its modulation can significantly impact neuronal excitability.

In a study focused on pyrazolo[1,5-a]quinazoline derivatives, which share a fused heterocyclic system with quinolines, compounds were screened for their activity on recombinant α1β2γ2-GABAA receptors expressed in Xenopus laevis oocytes. nih.gov This electrophysiological technique measures the variation in the chloride current produced by the receptor, allowing for the characterization of compounds as agonists or antagonists. nih.gov This approach highlights a viable method for the electrophysiological evaluation of novel compounds.

While specific data on the electrophysiological properties of this compound derivatives is not available in the provided search results, the known interaction of similar quinoline structures with key ion channels like the GABAA receptor suggests a promising area for future investigation. The synthesis of a focused library of this compound derivatives and their subsequent screening using techniques such as the two-electrode voltage clamp on Xenopus oocytes could elucidate their potential as modulators of neuronal ion channels.

Neuroprotective Properties in Preclinical Neurological Models

The neuroprotective potential of quinoline derivatives is an active area of research, with numerous studies exploring their efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. arabjchem.orgnih.govmdpi.com These studies often focus on the ability of these compounds to counteract pathological processes such as oxidative stress, neuroinflammation, and protein aggregation.

Research has shown that various quinoline derivatives possess antioxidant properties, which are beneficial in combating the oxidative damage implicated in neurodegeneration. nih.gov For example, a study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a quinoline derivative, demonstrated its ability to alleviate oxidative stress and neuroinflammation in a rat model of Parkinson's disease. nih.gov

In the context of Alzheimer's disease, quinoline derivatives have been investigated for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as to prevent the aggregation of amyloid-beta (Aβ) peptides. arabjchem.orgnih.gov One study on a series of quinoline-O-carbamate derivatives reported their neuroprotective effects against Aβ-induced injury in PC12 cells, a common in vitro model for neuronal studies. nih.gov

A different study on quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety identified a compound that not only potently inhibited AChE but also suppressed Aβ aggregation and showed no toxicity in SH-SY5Y neuroblastoma cells. nih.gov These findings underscore the potential of the quinoline scaffold in developing multi-target agents for neurodegenerative diseases.

While direct preclinical studies on the neuroprotective properties of this compound derivatives are not detailed in the provided search results, the consistent neuroprotective activity observed across a range of structurally related quinoline compounds suggests that derivatives of this compound could also exhibit beneficial effects in neurological models. Future research could involve synthesizing derivatives and evaluating their efficacy in established in vitro models, such as hydrogen peroxide-induced oxidative stress in PC12 cells, and in vivo models of neurodegenerative diseases. nih.gov

Structure Activity Relationship Sar and Advanced Computational Studies in Drug Discovery

Elucidation of Key Pharmacophores and Essential Structural Motifs for Bioactivity

The 4-quinolone-3-carboxylic acid scaffold, the core of ethyl 4-hydroxyquinoline-3-carboxylate, is recognized as a privileged structure in medicinal chemistry. This motif is a key pharmacophore responsible for a wide array of biological activities, including antibacterial, anticancer, and antiviral properties nih.gov.

Essential structural features for the bioactivity of compounds based on the this compound framework have been identified through extensive research. The 4-carbonyl and 3-carboxylate groups are crucial for the antibacterial activity of quinolones, as they are essential for binding to DNA gyrase and facilitating transport into the bacterial cell mdpi.com. The planarity of the quinoline (B57606) ring system is also believed to be important for effective interaction with biological targets mdpi.com.

The fundamental pharmacophoric elements of the this compound scaffold are summarized below:

Pharmacophoric FeatureDescriptionBiological Relevance
4-Oxo (Keto) Group A key hydrogen bond acceptor.Essential for interaction with target enzymes like DNA gyrase and topoisomerase mdpi.comnih.gov.
3-Carboxylate Group Anionic at physiological pH, acting as a hydrogen bond acceptor and forming salt bridges.Crucial for binding to target enzymes and influencing pharmacokinetic properties mdpi.com.
Quinoline Ring System A planar aromatic scaffold.Provides the structural backbone for intercalation with DNA and interaction with aromatic residues in target proteins mdpi.com.
N1-Position Site for substitution.Substituents at this position can influence potency and spectrum of activity mdpi.com.
C7-Position Site for substitution.Substitutions here are critical for modulating antibacterial potency and pharmacokinetic properties nih.gov.

Impact of Substituent Patterns on Biological Potency, Selectivity, and Bioavailability

The biological profile of derivatives of this compound can be significantly modified by altering the substituent patterns on the quinoline ring.

N1-Position: The introduction of a cyclopropyl group at the N1 position has been shown to enhance antibacterial activity compared to an ethyl group mdpi.com. Substituted phenyl or thiazole rings at this position have also been found to be beneficial for anticancer activity mdpi.com.

C2-Position: Alkyl groups at the C2 position are generally more advantageous for antineoplastic activity than aryl groups mdpi.com.

C6-Position: The presence of a fluorine atom at the C6 position is a common feature in many potent fluoroquinolone antibiotics, as it markedly improves antimicrobial activity mdpi.com.

C7-Position: The substituent at the C7 position plays a crucial role in the interaction with topoisomerase II and DNA. The introduction of bulky groups, such as piperazinyl or other heterocyclic rings, can enhance antibacterial potency and spectrum nih.gov. Aromatic rings at this position have been shown to improve antitumor properties mdpi.com.

C8-Position: A methoxy group at the C8 position has been associated with improved antitumor properties mdpi.com.

The following table summarizes the influence of various substituents on the biological activity of quinoline-4-one derivatives:

PositionSubstituentImpact on Biological Activity
N1 CyclopropylIncreased antibacterial activity mdpi.com.
N1 Substituted Phenyl/ThiazoleBeneficial for anticancer activity mdpi.com.
C2 Alkyl groupsMore advantageous for antineoplastic activity than aryl groups mdpi.com.
C6 FluorineMarkedly improved antimicrobial activity mdpi.com.
C7 Aromatic ringsImproved antitumor properties mdpi.com.
C8 Methoxy groupImproved antitumor properties mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on quinoline derivatives to predict their therapeutic potential and guide the design of new analogs.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to analyze the structure-activity relationship of quinoline-based compounds with anti-gastric cancer activity nih.gov. These models use steric and electrostatic field descriptors to correlate the 3D structure of the molecules with their biological activity semanticscholar.org. The contour maps generated from these models provide insights into the structural modifications that are likely to enhance or diminish activity nih.govsemanticscholar.org.

In another study, a QSAR model was developed to predict the anti-HBV activity of flavonols, demonstrating the utility of this approach in identifying key molecular descriptors that influence biological properties plos.org. Such models, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources nih.gov.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique has been extensively used to understand the binding modes of this compound derivatives with their biological targets.

For example, molecular docking studies have been performed to investigate the interaction of quinolone derivatives with topoisomerase II DNA gyrase nih.gov. These studies have revealed key interactions, such as hydrogen bonds between the carbonyl group of the quinolone and specific amino acid residues in the enzyme's active site nih.gov. The docking results can help to rationalize the observed biological activities and guide the design of more potent inhibitors.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time. These simulations can be used to assess the stability of the docked poses and to analyze the conformational changes that occur upon ligand binding. While specific MD simulation studies on this compound were not found, conformational analysis of related quinoline derivatives has been performed to understand their structural preferences researchgate.net. Such studies are crucial for a more accurate understanding of the ligand-receptor interactions and the mechanism of action at a molecular level.

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Ligand-based virtual screening approaches, which utilize information from known active compounds, have been applied to the design of novel quinoline derivatives with potential anticancer activity nih.gov.

By combining pharmacophore modeling, QSAR, and molecular docking, researchers can design new molecules with improved affinity and selectivity for a specific target. This rational drug design approach has the potential to accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Broader Research Applications and Methodological Contributions

Role as Advanced Intermediates in Pharmaceutical Development Beyond Direct Bioactivity

Ethyl 4-hydroxyquinoline-3-carboxylate is a highly valued intermediate in the synthesis of diverse and complex pharmaceutical agents. chemimpex.com Its core quinoline (B57606) structure serves as a privileged scaffold, a molecular framework that is frequently found in biologically active compounds. researchgate.net Researchers utilize this compound as a starting point for developing novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research. chemimpex.com The structure is amenable to various chemical modifications, allowing for the creation of a wide array of derivatives with potentially enhanced efficacy and specificity. chemimpex.com

Its utility extends to the development of treatments for a variety of conditions. For instance, it has been employed as a precursor in the synthesis of compounds evaluated for anti-hepatitis B virus (HBV) activity. nih.gov Derivatives have also been investigated as potential kinase inhibitors, which interfere with cell signaling pathways crucial for cancer cell growth and proliferation. rsc.org The compound's role is not to be the final drug, but to provide the essential skeleton upon which the pharmacologically active components are built, making it a cornerstone in the drug discovery and development pipeline. chemimpex.comevitachem.com

Research into Applications in Agricultural Chemical Sciences (e.g., Fungicides, Pesticides, Herbicides)

In the realm of agricultural science, this compound and its related structures are instrumental in the development of modern crop protection agents. nih.gov The quinoline scaffold is a key component in the discovery of new fungicides, pesticides, and herbicides. chemimpex.commdpi.com The compound serves as a precursor for agrochemicals designed to safeguard crops from fungal diseases and other pests, thereby contributing to improved crop yields. chemimpex.comchemimpex.com

Research has demonstrated that quinoline derivatives are effective against various plant pathogens. nih.govgoogle.com For example, certain quinoline-based compounds have shown significant fungicidal activity, addressing the critical need for new agents as target pathogens develop resistance to existing treatments. google.com The versatility of the this compound structure allows chemists to synthesize a portfolio of related compounds, which can then be screened for potent and selective activity against specific agricultural threats, including various fungi and pests. researchgate.netchemimpex.com

Explorations in Material Science for Enhanced Polymers and Coatings

The application of this compound extends beyond the life sciences into the field of material science. chemimpex.com Researchers are exploring its potential in the creation of advanced materials, including specialized polymers and coatings. chemimpex.comchemimpex.com The inherent properties of the quinoline ring system, such as thermal stability and specific electronic characteristics, make it an attractive component for new materials. chemimpex.com

Derivatives of this compound are being investigated for use in developing polymers with enhanced thermal and mechanical properties. chemimpex.com Furthermore, the quinoline moiety is utilized in the formulation of specialized coatings that can offer improved durability and resistance to environmental factors. chemimpex.com The electronic properties of these compounds also make them candidates for use in dyes, molecular sensors, and other "intelligent materials" where specific responses to external stimuli are required. mdpi.commdpi.com Quinoline derivatives have also been reviewed for their application in third-generation photovoltaics, such as in dye-sensitized solar cells. researchgate.net

Methodological Contributions to Analytical Chemistry Techniques

In analytical chemistry, this compound serves as a valuable reagent. chemimpex.com It is employed in various analytical methods, notably for the detection and quantification of metal ions in environmental samples. chemimpex.comchemimpex.com This application is critical for monitoring pollution and assessing environmental quality. The structure of the compound allows it to form stable complexes with certain metal ions, a process which can be detected and measured using various analytical techniques. This chelating ability is a well-known characteristic of many quinoline derivatives. By binding to specific metal ions, the compound can help in their selective identification and measurement even at low concentrations.

Mentioned Chemical Compounds

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-hydroxyquinoline-3-carboxylate, and what reaction conditions are critical for successful preparation?

Answer:
this compound is synthesized via the Gould-Jacobs reaction, a cyclocondensation method involving β-keto esters and aniline derivatives. Key steps include:

Reagent Selection : Ethyl acetoacetate and substituted anilines are condensed under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .

Cyclization : Heating at 120–140°C for 4–6 hours ensures complete ring closure.

Purification : Recrystallization from ethanol or methanol yields pure product.
Critical conditions include pH control during cyclization and inert atmosphere to prevent oxidation. Modifications, such as introducing methoxy or halogen substituents, require adjusted stoichiometry and temperature .

Advanced: How can researchers optimize substituent introduction in this compound derivatives to enhance bioactivity?

Answer:
Optimization strategies involve:

Position-Specific Substitution : Introducing electron-withdrawing groups (e.g., Cl, F) at the 6- or 8-positions increases antimicrobial activity by improving membrane permeability .

Reaction Screening : Combinatorial libraries can be generated via nucleophilic substitution (e.g., using amines or thiols) under microwave-assisted conditions to accelerate reaction times .

Bioactivity Correlation : Use quantitative structure-activity relationship (QSAR) models to predict substituent effects. For example, methoxy groups at the 6-position enhance solubility but may reduce potency against Gram-positive bacteria .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

X-ray Crystallography : SHELXL software refines crystal structures, resolving challenges like hydrogen bonding in the quinoline ring (e.g., O–H···N interactions at ~1.8 Å) .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 234.22) .

Advanced: What crystallographic challenges arise in this compound derivatives, and how can they be addressed?

Answer:
Common challenges and solutions:

Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density in solvent-accessible voids .

Twinning : Employ TWINLAWS in SHELXL to refine twinned crystals, particularly in halogenated derivatives .

Thermal Motion Artifacts : Low-temperature data collection (100 K) reduces atomic displacement errors in flexible side chains .

Basic: What biological activities are reported for this compound derivatives, and which assays are standard?

Answer:
Reported activities include:

Antimicrobial : MIC assays against Staphylococcus aureus (e.g., derivatives with 6-Cl substituents show MIC = 32 µg/mL) .

Anti-inflammatory : COX-2 inhibition assays (IC50_{50} values ~10 µM) .

Anticancer : MTT assays for cytotoxicity (e.g., IC50_{50} = 15 µM in HeLa cells) .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound analogs?

Answer:
Methodological approaches include:

Purity Validation : HPLC analysis (≥95% purity) to rule out impurities affecting activity .

Strain-Specific Testing : Compare activity across bacterial strains (e.g., S. aureus vs. E. coli) to identify target specificity .

Solubility Adjustments : Use DMSO/PBS mixtures to improve compound dissolution in aqueous assays .

Basic: What are the key intermediates in synthesizing this compound derivatives for medicinal chemistry?

Answer:
Critical intermediates include:

Ethyl 4-chloroquinoline-3-carboxylate : Synthesized via POCl3_3 chlorination, enabling nucleophilic substitution for amino or alkoxy groups .

Quinoline N-oxides : Generated using m-CPBA, facilitating regioselective functionalization at the 4-position .

Advanced: How do computational methods aid in designing this compound-based inhibitors?

Answer:
Computational strategies involve:

Docking Studies : AutoDock Vina predicts binding modes to targets like DNA gyrase (binding energy ≤ -8 kcal/mol) .

MD Simulations : GROMACS assesses stability of inhibitor-enzyme complexes over 100 ns trajectories .

ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ≤ 3 for optimal bioavailability) .

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxyquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.